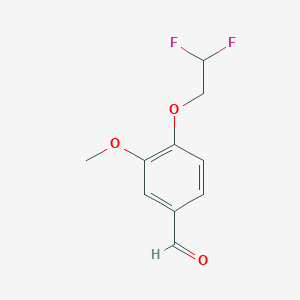

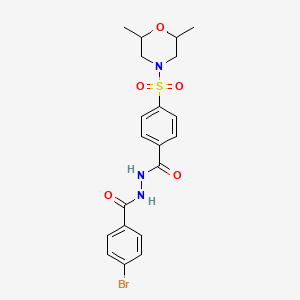

![molecular formula C22H20F3N5O B2577759 N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 909575-09-3](/img/structure/B2577759.png)

N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic compound. It belongs to the class of compounds known as triazolopyrimidines . Triazolopyrimidines are part of a larger class of compounds known as heterocycles, which are rings that contain at least two different elements as part of its ring structure .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . This method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring structures and functional groups. The presence of the triazolopyrimidine core suggests that it may have the ability to form specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The reactions could involve the triazolopyrimidine core and the various substituents present in the molecule .Aplicaciones Científicas De Investigación

Antibacterial Agents

The triazolopyrimidine derivatives have been studied for their potential as antibacterial agents. They have shown moderate to good activities against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The compound’s ability to inhibit bacterial growth makes it a candidate for further development into new antibacterial drugs.

Anticancer Research

In the field of oncology, triazolopyrimidines have been explored for their anticancer properties. Some derivatives have been found to exhibit activity against human cancer cell lines, leading to cell death by apoptosis as they inhibit critical enzymes like CDK . This compound could be part of a new class of anticancer medications.

Antifungal Applications

The structural motif of triazolopyrimidines is known to be effective in antifungal drugs. The presence of the triazole ring, in particular, is a common feature in several antifungal pharmaceuticals . Research into this compound could lead to the development of new treatments for fungal infections.

Agricultural Chemistry

In agriculture, triazolopyrimidines can be used to develop new pesticides or herbicides. Their biological activity can be harnessed to protect crops from pests and diseases, potentially leading to more sustainable farming practices .

Material Chemistry

The unique structure of triazolopyrimidines allows them to form non-covalent bonds with various enzymes and receptors, which is valuable in material chemistry for creating new materials with specific properties .

Enzyme Inhibition

Triazolopyrimidines have been identified as potential enzyme inhibitors. They can inhibit enzymes like carbonic anhydrase and cholinesterase, which are targets for treating conditions such as glaucoma and Alzheimer’s disease .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N5O/c1-12-4-9-17(13(2)10-12)29-20(31)18-14(3)28-21-26-11-27-30(21)19(18)15-5-7-16(8-6-15)22(23,24)25/h4-11,19H,1-3H3,(H,29,31)(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCIPNYFERVAJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)C(F)(F)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

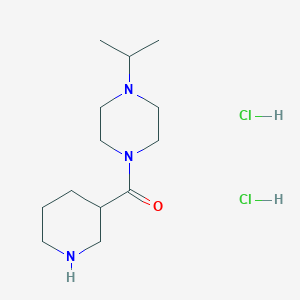

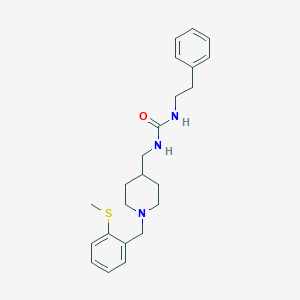

![3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B2577678.png)

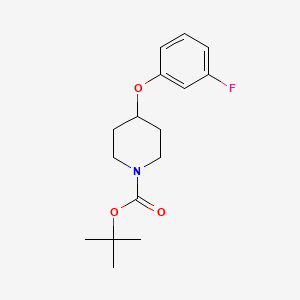

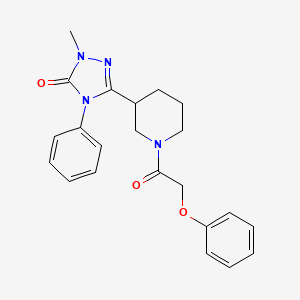

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate](/img/structure/B2577683.png)

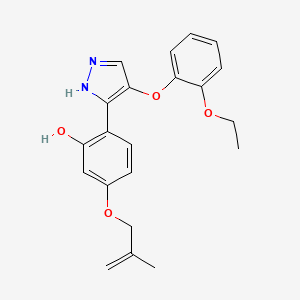

![1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol](/img/structure/B2577686.png)

![1-(4-Fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2577688.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2577694.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577699.png)